Pyranine(3-)

Vue d'ensemble

Description

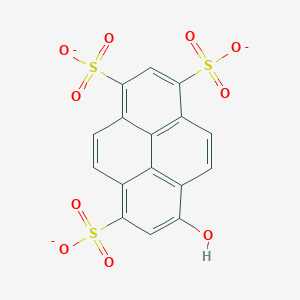

Pyranine(3-) is a pyrene compound having a hydroxy substituent at the 8-position and sulfonate groups in the 1-, 3- and 6-positions. It has a role as a fluorochrome. It derives from a hydride of a pyrene.

Applications De Recherche Scientifique

Photostability and Suitability as a Spray Drift Tracer

Pyranine, a water-soluble fluorescent tracer, has been used in spray drift studies. It is photostable when exposed to sunlight and suitable for drift determinations, as there is no significant degradation over time required to collect, process, and measure samples. This makes it an effective tracer for agricultural applications (Nairn & Forster, 2015).

Ratiometric Detection of Wound pH

Pyranine, combined with benzalkonium, creates an ion pair with strong antimicrobial properties, making it suitable for non-invasive monitoring of wound pH. This application is significant in biomedicine for precise, ratiometric detection of pH within the physiological range (Panzarasa et al., 2017).

Fluorescent Ratiometric pH Sensors

Pyranine-modified amphiphilic polymer conetworks (APCNs) serve as fluorescent ratiometric pH sensors. Its high photostability and ratiometric pH detection make it a prime candidate for optical sensors in biomedical applications like chronic wound monitoring (Ulrich et al., 2019).

Combined pH and Temperature Measurements

Pyranine is used in fluorescence correlation spectroscopy to measure both pH and temperature simultaneously. This application is particularly relevant for biological studies, including monitoring environmental conditions within cellular compartments (Wong & Fradin, 2009).

Electrochemical Study of Pyranine

The electrochemical oxidation of pyranine and its interactions with peroxyl radicals are crucial for methodologies evaluating antioxidant capability and monitoring free-radical polymer processes (Velásquez et al., 2011).

In-situ Fluorescence Imaging in Thin Film Deposition

Pyranine is used as a fluorescence probe to monitor the chemical evolution in-situ during thin film deposition. Its sensitivity to protonation/deprotonation effects helps quantify changes in water/alcohol ratio in real-time (Nishida et al., 1994).

Hydrology Applications

In hydrology, pyranine serves as a fluorescent tracer. It demonstrates strong fluorescence emission dependent on pH, useful for measuring the concentration of various substances in hydrological studies (Launay et al., 1980).

Propriétés

IUPAC Name |

8-hydroxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O10S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJOZRVSMLPASY-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7O10S3-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234629 | |

| Record name | 1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, ion(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57206-23-2 | |

| Record name | 1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, ion(3-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57206-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, ion(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

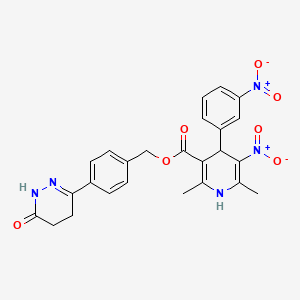

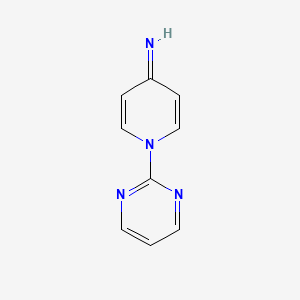

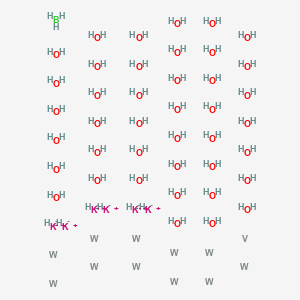

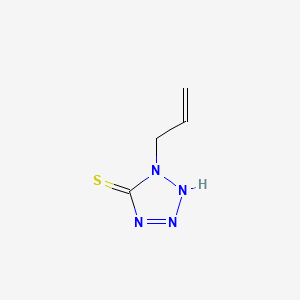

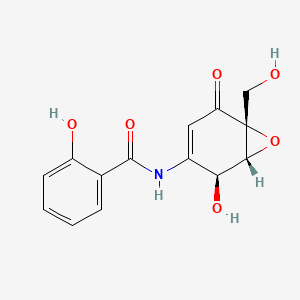

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1227786.png)

![[(2R,3S,4R,5R)-5-(carbamoylamino)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1227800.png)

![1-[3-(2-Aminopropoxy)propoxy]propan-2-amine](/img/structure/B1227801.png)